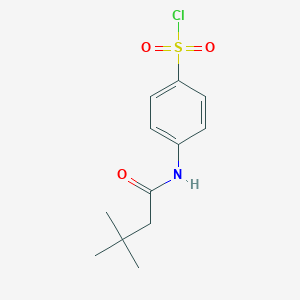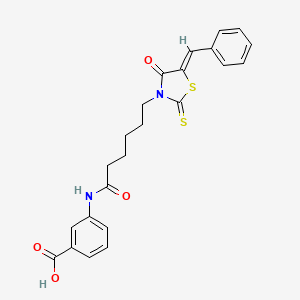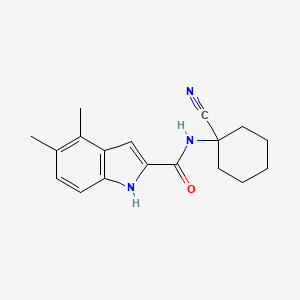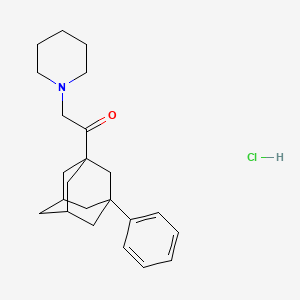
4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl chloride (4-DBBSC) is an organic compound that has been used in a variety of scientific research applications. It is a type of sulfonyl chloride, a compound containing a sulfonyl group attached to a chlorine atom. 4-DBBSC is a useful reagent for the synthesis of various compounds, and has been used for a variety of biochemical and physiological studies. In
科学的研究の応用
Synthesis and Medicinal Application
Antimicrobial and Antioxidant Activity : A study synthesized new sulfonamides from Ampyrone with different benzene sulfonyl chlorides, including 4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl chloride. These compounds demonstrated significant antimicrobial and antioxidant activities (Badgujar, More, & Meshram, 2018).
Computational and Molecular Docking Studies : Another research focused on synthesizing new benzene sulfonamide derivatives as potential anticancer agents. These derivatives showed potent anticancer effects against MCF-7 breast carcinoma cell lines, indicating the relevance of benzene sulfonyl chloride derivatives in cancer research (Mohamed et al., 2022).
Chemical Synthesis and Characterization
Synthesis of Sulfonamide Derivatives : A paper detailed the synthesis of sulfonamide compounds from benzene sulfonyl chlorides, providing insights into the structural and chemical properties of these compounds (Sarojini et al., 2012).
X-ray Structural Analysis : The structural properties of sulfonamide derivatives were analyzed using X-ray diffraction and DFT studies, contributing to a deeper understanding of their molecular architecture (K. Sarojini et al., 2012).
Applications in Molecular Studies
Enzyme Inhibition for Alzheimer’s Disease : A study synthesized sulfonamides derived from 4-methoxyphenethylamine, showing potential as therapeutic agents for Alzheimer's disease due to their inhibitory effects on acetylcholinesterase (Abbasi et al., 2018).
Supramolecular Architecture : Research on the supramolecular architecture of sulfonamide derivatives revealed their potential in forming complex structures, useful in various chemical applications (Qian et al., 2012).
特性
IUPAC Name |
4-(3,3-dimethylbutanoylamino)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-12(2,3)8-11(15)14-9-4-6-10(7-5-9)18(13,16)17/h4-7H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKRGNQEALOBAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2972369.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2972371.png)
![1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B2972372.png)
![[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2972373.png)
amino}propanoic acid](/img/structure/B2972374.png)
![(Z)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2972376.png)

![N-(4-(N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2972380.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2972384.png)


![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2972390.png)